1-[(4-fluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
This compound features a benzothiadiazine-4,4-dione core, a bicyclic heteroaromatic system with sulfur and nitrogen atoms, which is structurally distinct from simpler dione-containing scaffolds. Key substituents include:
- Piperidine-1-carbonyl moiety: Introduces conformational flexibility and hydrogen-bonding capacity.
- Methyl group at position 7: May influence steric interactions and metabolic stability.
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-15-5-10-19-18(13-15)25(14-16-6-8-17(22)9-7-16)23-20(29(19,27)28)21(26)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFBJXYVYWDTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(C=C3)F)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, including the formation of key intermediates and subsequent coupling reactions. One common synthetic route includes the following steps:
Formation of the benzothiadiazine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidinocarbonyl group: This step typically involves the use of piperidine and a suitable carbonyl source.
Attachment of the 4-fluorobenzyl group: This is achieved through nucleophilic substitution reactions using 4-fluorobenzyl halides.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and piperidinocarbonyl positions, leading to the formation of various derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidine-2,4-dione Derivatives (YPC Series)
Example Compounds : YPC-21440, YPC-21817 ().
Structural Insights :
- Piperidine vs. piperazine substituents alter basicity and hydrogen-bonding profiles, impacting binding to kinase active sites .
Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
Example Compounds : Hexahydro-3-(2-methylpropyl)-pyrrolopyrazine-dione ().
| Feature | Target Compound | Pyrrolopyrazine-diones |
|---|---|---|
| Core Structure | Benzothiadiazine-4,4-dione | Pyrrolo[1,2-a]pyrazine-1,4-dione |
| Key Substituents | Aromatic fluorophenyl, piperidine | Aliphatic (2-methylpropyl, phenylmethyl) |
| Biological Activity | Unknown; potential antimicrobial | Antimicrobial (e.g., against P. aeruginosa) |
| Source | Synthetic | Natural products (e.g., Streptomyces spp.) |
Functional Comparison :
- The aromatic fluorophenyl group in the target compound may enhance membrane penetration compared to aliphatic pyrrolopyrazine-dione substituents.
- Benzothiadiazine’s sulfur atom could enable redox-mediated interactions, unlike the oxygen-dominated pyrrolopyrazine-diones .
Piperidine-Containing Analogs
Example Compounds : N-phenylindole derivatives ().
| Feature | Target Compound | N-Phenylindole Derivatives (e.g., Compound 48) |
|---|---|---|
| Core Structure | Benzothiadiazine-4,4-dione | Indole |
| Piperidine Motif | 1-Carbonyl-linked | 4-(Piperidin-1-yl) aniline |
| Biological Target | Undetermined | Pks13 inhibitors (antitubercular) |
Synthetic Notes:
Research Implications and Limitations
- Activity Prediction : The target compound’s benzothiadiazine core and fluorophenyl group suggest kinase or antimicrobial activity, but empirical data are lacking.
- Synthesis Challenges : The complex scaffold may require advanced crystallographic refinement (e.g., SHELX programs for structural validation ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
